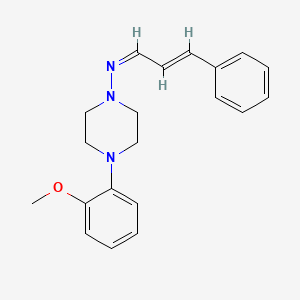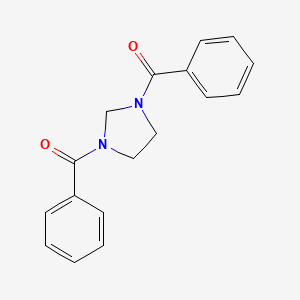
N-(2,3-dimethoxybenzylidene)-4-phenyl-1-piperazinamine
Descripción general
Descripción
N-(2,3-dimethoxybenzylidene)-4-phenyl-1-piperazinamine, also known as Dimebon, is a small molecule drug that has been studied for its potential use in treating various diseases and disorders. Dimebon was initially developed as an antihistamine, but it has since been found to have other pharmacological effects that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dimethoxybenzylidene)-4-phenyl-1-piperazinamine is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. This compound has also been shown to have antioxidant properties and to protect against mitochondrial dysfunction.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to have neuroprotective effects, reducing the amount of neuronal damage caused by various insults. Additionally, this compound has been found to have anti-inflammatory and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethoxybenzylidene)-4-phenyl-1-piperazinamine in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the central nervous system. However, this compound has also been found to have some toxicity at high doses, and its exact mechanism of action is not fully understood, making it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethoxybenzylidene)-4-phenyl-1-piperazinamine. One area of interest is its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations. Finally, this compound may have applications in other areas of medicine beyond neurodegenerative diseases, such as cancer treatment or the treatment of other inflammatory conditions.
Aplicaciones Científicas De Investigación
N-(2,3-dimethoxybenzylidene)-4-phenyl-1-piperazinamine has been studied for its potential use in treating Alzheimer's disease, Huntington's disease, and other neurodegenerative disorders. It has also been investigated for its anti-cancer properties and its ability to improve cognitive function.
Propiedades
IUPAC Name |
(Z)-1-(2,3-dimethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-23-18-10-6-7-16(19(18)24-2)15-20-22-13-11-21(12-14-22)17-8-4-3-5-9-17/h3-10,15H,11-14H2,1-2H3/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMBYGIIPRZGRV-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N\N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3896604.png)

![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B3896616.png)
![3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3896625.png)





![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3896688.png)

![(2R*,3R*)-3-{methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3896692.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-bromobenzylidene)acetohydrazide](/img/structure/B3896709.png)
